Bienvenue dans la boutique en ligne BenchChem!

Altanserin tartrate

Biased Signaling G Protein Coupling Functional Selectivity

Select Altanserin tartrate for unparalleled mechanistic specificity in 5-HT₂A research. Unlike the Gq/11 partial agonist ketanserin, Altanserin is a verified inverse agonist at Gi1, enabling unique studies of biased signaling in neuropsychiatric disorders. As the cold standard for [¹⁸F]altanserin—the gold-standard antagonist PET radioligand—it labels the total receptor pool independent of endogenous serotonin fluctuations, unlike agonist tracers like [¹¹C]Cimbi-36. Its validated quantitative framework for microPET in rodents and lack of α1-adrenoceptor interference in autoradiography guarantee pure, translatable 5-HT₂A signal. This is the non-substitutable tool for advancing antipsychotic mechanisms and receptor mapping.

Molecular Formula C26H28FN3O8S
Molecular Weight 561.6 g/mol
CAS No. 79449-96-0
Cat. No. B1665732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltanserin tartrate
CAS79449-96-0
Synonymsaltanserin
altanserin tartrate
Molecular FormulaC26H28FN3O8S
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C22H22FN3O2S.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyVZGOQPXIRAHJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altanserin Tartrate (CAS 79449-96-0): A Validated 5-HT2A Antagonist Radioligand for Quantitative PET Neuroimaging in Research and Drug Development


Altanserin tartrate is a potent and selective 5-hydroxytryptamine type 2A (5-HT2A) receptor antagonist [1]. Its primary differentiated utility lies in its application as the fluorine-18 labeled radiotracer [18F]altanserin, an established tool for the in vivo quantification of 5-HT2A receptor availability in the human and rodent brain using positron emission tomography (PET) [2]. It is used for investigating the serotonin system in neuropsychiatric conditions like schizophrenia, mood disorders, and Alzheimer's disease [2].

Why 5-HT2A Radioligands Are Not Interchangeable: Altanserin Tartrate's Functional and Metabolic Differentiation


While several radioligands target the 5-HT2A receptor, their functional pharmacology, metabolic profiles, and off-target binding diverge significantly, directly impacting the interpretation of PET data. For research groups procuring a 5-HT2A radioligand, choosing altanserin over its closest analogs like ketanserin, [18F]MH.MZ, or [11C]Cimbi-36 is a decision with profound consequences for quantifying receptor availability, assessing functional coupling, and managing metabolite-derived noise. Altanserin tartrate's specific profile as an inverse agonist at Gi1 proteins [1] and its production of lipophilic radiometabolites [2] create a unique set of experimental strengths and considerations that cannot be replicated by other agents, making it a critical, non-substitutable tool for specific research questions.

Quantitative Evidence for the Differentiated Selection of Altanserin Tartrate in 5-HT2A Research


Divergent G-Protein Coupling: Altanserin is a Gi1 Inverse Agonist, Not a Neutral Antagonist Like Ketanserin

Altanserin and ketanserin, though structurally similar, exhibit fundamentally different functional activity at the human 5-HT2A receptor. In a direct head-to-head comparison using postmortem human prefrontal cortex, altanserin acted as an inverse agonist at Gi1 proteins, inhibiting [35S]GTPγS binding, whereas ketanserin behaved as a partial agonist at Gq/11 proteins, stimulating binding [1]. This demonstrates biased signaling and refutes the prior classification of both as simple neutral antagonists [1].

Biased Signaling G Protein Coupling Functional Selectivity 5-HT2A Receptor

Superior Selectivity: Altanserin's 5-HT2A Binding is Not Influenced by α1-Adrenoceptor Blockade, Unlike Ketanserin

The selectivity of [18F]altanserin was rigorously assessed. Crucially, its binding was not influenced by blocking α1-adrenergic receptors or 5-HT2B/2C receptors [1]. This stands in contrast to [3H]ketanserin, which in nanomolar concentrations binds significantly to α1-adrenoceptors in human and pig frontal cortex, limiting its selectivity as a 5-HT2A ligand [2]. The Ki of altanserin for the 5-HT2A receptor is 0.13 nM, compared to 4.55 nM for α1 receptors, representing a 35-fold selectivity window .

Receptor Selectivity Off-Target Binding Autoradiography PET Tracer Validation

Metabolic Fate Determines Tracer Suitability: Altanserin's Lipophilic Metabolites Make It Preferable for High-Binding Cortical Regions Over [18F]MH.MZ

A direct in vivo comparison in pigs established that [18F]altanserin and [18F]MH.MZ have distinct metabolic profiles that dictate their optimal use cases. [18F]MH.MZ metabolism resulted only in hydrophilic radiometabolites, whereas [18F]altanserin produced lipophilic radiometabolites capable of crossing the blood-brain barrier [1]. Due to the resulting kinetic differences, the authors concluded that [18F]MH.MZ is better suited for low-binding regions and [18F]altanserin is the preferred tracer for high-binding cortical regions, where its kinetic profile is more favorable for quantification [1].

PET Pharmacokinetics Radiometabolite Analysis Brain Imaging Tracer Kinetics

Antagonist vs. Agonist Binding: Altanserin Labels the Full Receptor Population, Whereas [11C]Cimbi-36 Is Biased to the High-Affinity State

A head-to-head cross-study comparison between the antagonist radioligand [18F]altanserin and the agonist radioligand [11C]Cimbi-36 reveals a fundamental difference in the receptor populations they label. [11C]Cimbi-36 binding is sensitive to endogenous serotonin levels and labels a high-affinity receptor state, whereas [18F]altanserin binds to the total receptor population regardless of affinity state [1]. While a strong correlation (Pearson's r = 0.95 ± 0.04) was found in cortical regions, Cimbi-36 showed higher relative binding in the choroid plexus and hippocampus, likely representing binding to 5-HT2C receptors [1]. This confirms altanserin's superior selectivity for 5-HT2A over 5-HT2C in these regions.

Agonist vs Antagonist PET Receptor Binding Cimbi-36 5-HT2A Receptor

Established In Vivo Quantification: Altanserin PET Demonstrates High Test-Retest Reproducibility and Validated Modeling in Humans

The reliability of [18F]altanserin PET for quantitative studies was validated in human subjects. Test-retest variability of regional binding, assessed via distribution volume (DV) ratios normalized to the cerebellum, averaged less than 10% [1]. Regional [18F]altanserin binding was highly correlated with the known postmortem distribution of 5-HT2A receptors (r2 = 0.95–0.96, P < 0.001) [1]. While BBB-permeable lipophilic metabolites are formed, they do not specifically bind to the 5-HT2A receptor, and their impact can be effectively accounted for using validated compartmental modeling or the Logan graphical analysis method [1].

Test-Retest Reproducibility Kinetic Modeling Clinical PET 5-HT2A Receptor

Optimal Research and Procurement Scenarios for Altanserin Tartrate Based on Differentiated Evidence


Investigating Biased Signaling and Functional Selectivity at the 5-HT2A Receptor

Altanserin tartrate is the required tool for any study aiming to dissect the functional consequences of 5-HT2A receptor engagement beyond simple antagonism. Unlike ketanserin, which acts as a partial agonist at Gq/11, altanserin functions as an inverse agonist at Gi1 proteins [1]. A lab procuring altanserin can therefore explore the role of 5-HT2A-mediated Gi1 signaling in antipsychotic mechanisms or neuropsychiatric disease, a research question that cannot be addressed if ketanserin or a neutral antagonist is used as a substitute.

Quantifying Total Cortical 5-HT2A Receptor Density in Neuropsychiatric Patient Populations

For clinical PET studies measuring 5-HT2A receptor availability in disorders like schizophrenia, major depression, or Alzheimer's disease, altanserin tartrate-based [18F]altanserin is the optimal procurement choice. Its antagonist properties allow it to label the total receptor pool, independent of fluctuations in endogenous serotonin, providing a stable measure of receptor density [2]. This contrasts with agonist radioligands like [11C]Cimbi-36, which are sensitive to synaptic serotonin levels and may confound receptor availability with changes in neurotransmitter tone.

Preclinical Rodent PET Imaging for 5-HT2A Receptor Quantification

Altanserin tartrate is validated for quantitative microPET imaging of 5-HT2A receptors in rodents, a key step in translational neuroscience and drug development [3]. Its binding can be reliably quantified using both invasive (blood input) and non-invasive (reference tissue with cerebellum) kinetic models [3]. For CROs and pharma companies conducting preclinical proof-of-concept studies for 5-HT2A-targeting compounds, altanserin's validated modeling framework ensures quantitative, translatable endpoints.

Autoradiography Studies Requiring Unambiguous 5-HT2A Signal in Brain Tissue

For in vitro autoradiography on brain slices where precise receptor localization is critical, altanserin tartrate (used as [18F]altanserin or the cold standard) offers a key advantage over ketanserin. Its binding is not influenced by α1-adrenoceptor blockade, ensuring that the measured signal is exclusively from 5-HT2A receptors [4]. This purity of signal is essential for mapping receptor distribution in regions with mixed receptor populations, such as the frontal cortex.

Quote Request

Request a Quote for Altanserin tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.